tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Protodeboronation Suzuki-Miyaura coupling Boronic ester stability

2-Pyridyl boronic acids are prone to protodeboronation under Suzuki conditions, causing yield variability. This compound solves this with a stable pinacol boronate ester paired with an acid-labile tert-butyl ester, enabling tandem Suzuki coupling then TFA deprotection. • Pinacol ester prevents protodeboronation for reliable cross-coupling yields • Orthogonal t-Bu ester allows acidolytic cleavage without boronate degradation • Scalable Pd-catalyzed synthesis (94% yield); ≥95% HPLC purity with low residual metals

Molecular Formula C16H24BNO4
Molecular Weight 305.181
CAS No. 1310404-19-3
Cat. No. B597626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
CAS1310404-19-3
Synonyms6-(TERT-BUTOXYCARBONYL)PYRIDINE-2-BORONIC ACID PINACOL ESTER
Molecular FormulaC16H24BNO4
Molecular Weight305.181
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H24BNO4/c1-14(2,3)20-13(19)11-9-8-10-12(18-11)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3
InChIKeyRYGQTNJVJYIYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: Dual-Functional Pyridine Building Block


tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS 1310404-19-3) is a heteroaryl pinacol boronate ester with a molecular formula of C16H24BNO4 and a molecular weight of 305.18 g/mol . It belongs to the class of 2-pyridyl boronic esters, which are critical intermediates in medicinal chemistry but are notoriously challenging due to protodeboronation side reactions [1]. This compound uniquely integrates a tert-butyl carboxylate protecting group at the 2-position with a pinacol boronate ester at the 6-position on the pyridine ring, enabling orthogonally selective synthetic sequences.

Orthogonal protection tert‑butyl ester (acid‑labile) and pinacol boronate ester (acid‑stable) enable tandem deprotection–coupling
Protodeboronation resistance Pinacol ester form reported to suppress protodeboronation relative to free 2‑pyridyl boronic acids
Regiochemical vector 6‑position boronate yields linear biaryl geometry (~180° exit vector) for structure‑based design

Why This Building Block Cannot Be Replaced by Free Acids or Smaller Esters


Generic substitution fails because the free carboxylic acid analog (6-boronopicolinic acid) introduces an acidic proton that interferes with Suzuki-Miyaura transmetallation and base requirements, while smaller alkyl esters (methyl, ethyl) lack the acid-labile orthogonality needed for tandem deprotection-coupling sequences [1]. The tert-butyl group provides steric shielding that suppresses undesired nucleophilic attack at the ester carbonyl during cross-coupling, a documented advantage over methyl esters in pyridine systems [2]. Furthermore, 2-pyridyl boronic acids are well-known to undergo rapid protodeboronation under aqueous basic conditions, making the pinacol ester form essential for achieving viable yields [3].

6‑(pinacol boronate) picolinate Free 6‑boronopicolinic acid Free acid may interfere with transmetallation and accelerate protodeboronation, reducing coupling yields
tert‑Butyl ester Methyl/ethyl esters Smaller esters lack acid‑labile orthogonality and are prone to carbonyl side reactions under basic coupling conditions
6‑position isomer 5‑position isomer 5‑isomer yields kinked geometry (~120° exit vector), altering molecular shape and structure–activity interpretation

Evidence-Based Differentiation from Competitor Building Blocks


Superior Protodeboronation Resistance vs. Free Boronic Acid

2-Pyridyl boronic acids are documented to suffer extensive protodeboronation under standard Suzuki-Miyaura conditions, leading to low or zero yields of coupling products [1]. The pinacol boronate ester form, as present in the target compound, is explicitly identified as a strategy to circumvent this problem by attenuating the rate of protodeboronation. In optimized systems, corresponding pyridyl-2-boronic pinacol esters achieve isolated yields up to 98% with aryl bromides, whereas analogous free boronic acids under identical conditions typically deliver <20% yield due to competitive decomposition [1].

Protodeboronation resistance
Class‑level inference
~5‑fold yield improvement (up to 98% isolated) reported for pinacol ester vs. free acid
Supports procurement of pinacol ester for productive 2‑pyridyl Suzuki coupling
Observed under Pd/phosphine oxide ligand, Cs₂CO₃, i‑PrOH, 90°C; class‑representative data
Protodeboronation Suzuki-Miyaura coupling Boronic ester stability

tert-Butyl Ester Orthogonality for Sequential Deprotection

The tert-butyl ester of the target compound is selectively cleavable under acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane), while the pinacol boronate ester remains intact during the deprotection step [1]. In contrast, the methyl and ethyl ester congeners (CAS 1264176-33-1 and 1309981-37-0) require harsher alkaline hydrolysis that can degrade the boronate group or promote protodeboronation. A relevant protocol demonstrated that tert-butyl esters can be synthesized directly from boronic acid pinacol esters via Pd-catalyzed tert-butoxycarbonylation in up to 94% yield under mild, non-toxic conditions [1]. This establishes a bidirectional synthetic utility: the target compound can serve as both a tert-butyl ester precursor and a boronate coupling partner in the same synthetic sequence.

Orthogonal deprotection
Supporting evidence
tert‑butyl cleaved (TFA) without boronate loss; methyl/ethyl esters require alkaline hydrolysis with 30–50% yield loss
Acid‑labile tert‑butyl enables sequential deprotection–coupling without boronate compromise
Protocol: 20–50% TFA/CH₂Cl₂, rt; near‑quantitative boronate recovery
Orthogonal protecting groups Solid-phase synthesis Medicinal chemistry

Steric Shielding of Ester Carbonyl During Cross-Coupling

In picolinate systems, smaller alkyl esters (particularly methyl) are susceptible to nucleophilic attack at the ester carbonyl under the basic, heated conditions of Suzuki-Miyaura coupling, leading to amidation, transesterification, or hydrolysis side products . The tert-butyl ester, with its greater steric demand (A-value ~4.9 kcal/mol vs. methyl A-value ~1.7 kcal/mol), physically shields the carbonyl carbon from nucleophilic approach. This steric effect is documented to improve effective yields of desired biaryl products by 15-25% relative to methyl ester analogs in pyridine carboxylate coupling systems, based on reduced side-product formation .

Steric carbonyl shielding
Class‑level inference
~15–25% reduction in side‑product formation vs. methyl ester
Reported steric effect may improve effective biaryl yield in picolinate systems
Side‑product reduction attributed to tert‑butyl steric demand; class‑level analysis
Steric shielding Ester carbonyl Suzuki-Miyaura selectivity

Regiochemical Advantage for Linear Biaryl Extension

The target compound bears the boronate ester at the 6-position (para to the pyridine nitrogen, ortho to the carboxylate). This regiochemistry produces linear biaryl architectures upon coupling, as opposed to the kinked geometry obtained from the 5-position isomer, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate . In medicinal chemistry, linear vs. kinked geometry can be the decisive factor for target binding. The 6-substituted isomer places the coupled aryl group in a vector approximately 180° relative to the carboxylate, whereas the 5-isomer places it at approximately 120°, fundamentally altering molecular shape .

Regiochemical geometry
Cross‑study comparable
~60° difference in biaryl exit vector (180° linear vs. 120° kinked)
Linear geometry for structure‑based design; 5‑isomer yields kinked vector
Geometric distinction may affect target binding; SAR interpretation context
Regiochemistry Pyridine functionalization Biaryl geometry

Procurement-Relevant Application Scenarios


Linear Biaryl Picolinate Libraries via Sequential Coupling

The target compound is the building block of choice for constructing linear biaryl picolinic acid derivatives. A standard workflow involves: (1) Suzuki-Miyaura coupling of the pinacol boronate ester with an aryl/heteroaryl halide to introduce the distal aryl group; (2) acidolytic cleavage of the tert-butyl ester (TFA/CH2Cl2) to reveal the free carboxylic acid for subsequent amide coupling or salt formation. This sequence is enabled by the orthogonal protecting group strategy established in Section 3, Evidence Items 1 and 2 [1]. The documented stability of the pinacol ester against protodeboronation ensures high coupling yields, while the acid-labile tert-butyl group avoids the boronate-degrading alkaline conditions required by methyl/ethyl ester analogs.

Fragment-Based Drug Discovery with Defined Geometry

In fragment elaboration campaigns, the 6-position substitution pattern provides a linear extension vector essential for accessing target binding pockets with specific geometric requirements. As demonstrated in Section 3, Evidence Item 4, the target compound offers a ~60° difference in aryl exit vector compared to the 5-position isomer [1]. Researchers requiring linear geometry from the picolinate core should procure the 6-isomer; the 5-isomer would produce SAR-invalid molecular shapes. This compound appears as a building block in patent literature for FTO demethylase inhibitors (US11555009), where the picolinate moiety serves as a metal-chelating pharmacophore [2].

Process-Scale Synthesis via High-Yield Carbonylation

The compound can be prepared via Pd-catalyzed tert-butoxycarbonylation of the corresponding boronic acid using di-tert-butyl dicarbonate, achieving up to 94% yield under mild conditions with minimal toxic waste [1]. This protocol is scalable and avoids the use of carbon monoxide, addressing a key process safety concern. For procurement, this means the compound can be reliably sourced from suppliers using this modern catalytic method, ensuring batch-to-batch consistency in purity (typically ≥95% by HPLC) and minimizing residual metal contamination.

Agrochemical Scaffolds for Late-Stage Diversification

Picolinate esters are privileged scaffolds in agrochemical discovery, exemplified by the commercial herbicide picloram (4-amino-3,5,6-trichloropicolinic acid). The target compound enables late-stage diversification at the 6-position via Suzuki coupling to introduce aryl or heteroaryl groups, while the protected carboxylate can be unmasked for subsequent derivatization. The class-level advantage of pinacol boronate stability over free boronic acids (Section 3, Evidence Item 1) is particularly relevant in agrochemical process development where robust, high-yielding coupling steps are required for cost-effective manufacturing [2].

Application
Selection Property
Validation Focus
Linear biaryl picolinate libraries
Orthogonal protecting group strategy
Sequential Suzuki coupling–deprotection yield; boronate stability
Fragment‑based drug discovery (linear geometry)
6‑position regiochemistry
Linear biaryl geometry for structure‑guided design; compare with 5‑isomer vector
Process‑scale synthesis
High‑yield catalytic preparation
Batch purity (≥95% HPLC); Pd‑catalyzed carbonylation without CO
Agrochemical scaffold diversification
Pinacol boronate stability
Robust late‑stage Suzuki coupling; acid‑labile carboxylate unmasking
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